molecular formula C10H20N2O4 B13764216 (2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide CAS No. 63126-53-4

(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide

Cat. No.: B13764216
CAS No.: 63126-53-4
M. Wt: 232.28 g/mol
InChI Key: VLCNSCSYCAUJRS-YUMQZZPRSA-N
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Description

(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE is a chiral diamide compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of two methoxy groups and four methyl groups attached to a succinamide backbone, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE typically involves the reaction of dimethylamine with a suitable precursor, such as 2,3-dimethoxybutane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to meet industry standards. The final product is often subjected to rigorous testing to confirm its purity and chemical properties .

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in applications such as enzyme inhibition or receptor activation, where the compound can exert its effects by altering the target’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE stands out due to its chiral nature and the presence of methoxy groups, which enhance its reactivity and selectivity in various applications. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound in the field of chemistry .

Properties

CAS No.

63126-53-4

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

(2S,3S)-2,3-dimethoxy-N,N,N',N'-tetramethylbutanediamide

InChI

InChI=1S/C10H20N2O4/c1-11(2)9(13)7(15-5)8(16-6)10(14)12(3)4/h7-8H,1-6H3/t7-,8-/m0/s1

InChI Key

VLCNSCSYCAUJRS-YUMQZZPRSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)OC)OC

Canonical SMILES

CN(C)C(=O)C(C(C(=O)N(C)C)OC)OC

Origin of Product

United States

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